![molecular formula C7H8N4 B8812387 Imidazo[1,2-b]pyridazin-6-ylmethanamine CAS No. 1313726-22-5](/img/structure/B8812387.png)
Imidazo[1,2-b]pyridazin-6-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-b]pyridazin-6-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Applications
Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives have been investigated for their potential as inhibitors of various kinases involved in cancer progression. For instance, recent studies have shown that compounds incorporating the imidazo[1,2-b]pyridazine moiety can effectively inhibit TAK1 (TGF-beta activated kinase 1), which is implicated in multiple myeloma and other malignancies. Substitutions at specific positions on the imidazo ring enhance the potency and selectivity of these inhibitors against cancer cell lines .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target Kinase | IC50 (nM) | Efficacy in Cell Lines |
---|---|---|---|
Compound A | TAK1 | 15 | High |
Compound B | PI3Kα | 20 | Moderate |
Compound C | B-RAF V600E | 10 | High |
Antimalarial Activity
Another significant application of this compound derivatives is their potential as antimalarial agents. Structure-guided design approaches have led to the development of compounds that exhibit high affinity for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). These compounds have shown promising in vitro activity against malaria parasites, with some exhibiting EC50 values as low as 12 nM . However, challenges remain regarding their pharmacokinetic properties for in vivo efficacy.
Table 2: Antimalarial Activity of this compound Derivatives
Compound | Target Enzyme | EC50 (nM) | In Vivo Efficacy |
---|---|---|---|
Compound D | PfCDPK1 | 12 | Modest |
Compound E | PfCDPK1 | 8 | Good |
Neurodegenerative Diseases
This compound derivatives are also being explored for their neuroprotective effects. For example, they have been designed as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The ability to enhance cholinergic transmission makes these compounds valuable candidates for further development in this area .
Case Study 1: TAK1 Inhibitors
In a study focusing on TAK1 inhibitors derived from imidazo[1,2-b]pyridazine scaffolds, researchers synthesized a series of compounds with various substitutions at the C6 position. The modifications led to enhanced kinase inhibition and improved drug-like properties. Notably, one compound exhibited low nanomolar activity against multiple myeloma cell lines, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antimalarial Development
A structure-guided design approach was utilized to optimize imidazopyridazine inhibitors targeting PfCDPK1. Initial compounds showed excellent potency but lacked suitable ADME properties for effective in vivo use. Subsequent modifications improved permeability while maintaining antiparasitic activity, demonstrating the iterative nature of drug development in this context .
化学反应分析
Functionalization at Key Positions
Critical Notes :
-
Steric hindrance : Methylation at position 2 disrupts hydrogen bonding with Ala-107 in kinase binding, reducing biological activity .
-
Competitive substitution : Methoxylation can occur inadvertently at C6 under methylation conditions (e.g., with SnCl₂) .
Reductive and Oxidative Transformations
a. Reduction of Nitro Groups
Nitro-substituted derivatives (e.g., 11a–c ) are reduced to amines using SnCl₂ in acidic media:
textAr-NO₂ → Ar-NH₂ (e.g., **12a–c**)
Limitation : Over-reduction or side reactions may occur with sensitive substituents .
b. Selective Methylation
-
Primary amines : Controlled monomethylation achieved via paraformaldehyde/NaBH₄ .
-
Challenges : Dimethylation products form if stoichiometry is unoptimized (e.g., 2b ) .
Cross-Coupling Reactions
Suzuki–Miyaura Coupling
Aryl boronic acids react at C3 under palladium catalysis:
text6-substituted imidazo[1,2-b]pyridazine + ArB(OH)₂ → 3-aryl-imidazo[1,2-b]pyridazine
Optimized Conditions :
Reactivity in Biological Contexts
While direct biological reaction mechanisms remain under study, computational modeling suggests:
-
Hydrogen bonding : The imidazo core interacts with Lys-63 and Ala-107 in TAK1 kinase via H-bonding and hydrophobic contacts .
-
Steric effects : C2-methylation disrupts binding interactions, decreasing inhibitory potency .
Stability and Side Reactions
-
Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, particularly with electron-withdrawing substituents.
-
Oxidative degradation : Autoxidation observed in DMSO solutions over prolonged storage.
属性
CAS 编号 |
1313726-22-5 |
---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC 名称 |
imidazo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2 |
InChI 键 |
QHUJFPISKLSRTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN2N=C1CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。